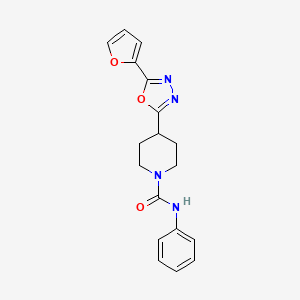

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-phenylpiperidine-1-carboxamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple functional groups and rings such as furan, oxadiazole, and piperidine. These structural motifs are common in pharmaceutical chemistry and materials science due to their diverse chemical properties and potential for creating compounds with specific functions .

Synthesis Analysis

The synthesis of related furan and oxadiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce the desired functional groups. For instance, the synthesis of furanyl and pyranyl derivatives from silylated imidazole and pyrazole carboxamides involves the reaction with chlorotetrahydrofuran . Similarly, the synthesis of furan carboxamide derivatives can involve rearrangement reactions, as seen in the synthesis of antiallergic compounds . Ultrasound-mediated synthesis has also been employed for the efficient preparation of oxoquinazolin-yl furan carboxamides, indicating that modern synthetic techniques are being utilized to optimize the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray analysis. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined, providing insights into the arrangement of the oxadiazole ring and its substituents . The structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine was also characterized, revealing the dihedral angles between the oxadiazole ring and the attached phenyl and furan rings .

Chemical Reactions Analysis

The reactivity of furan and oxadiazole rings allows for a variety of chemical transformations. For instance, the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan can react with N- and S-nucleophiles, and the oxadiazole ring itself can undergo transformations . These reactions can be used to further modify the compound and introduce additional functional groups, potentially altering its physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic systems can lead to strong π-π interactions, as seen in the crystal packing of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine . The thermal stability of related compounds has been assessed using thermogravimetric analysis and differential scanning calorimetry, which is crucial for evaluating their suitability in various applications . Additionally, the sensitivity of these compounds to impact and friction has been measured, which is particularly important for their potential use as energetic materials .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities :

- Design and Synthesis of Azole Derivatives : A study by Başoğlu et al. (2013) involved synthesizing new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, which showed antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

- Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives : Jafari et al. (2017) created 1,3,4-oxadiazoles with antimicrobial activities, including furan-oxadiazole derivatives (Jafari et al., 2017).

Energetic Materials :

- Energetic Compounds with 1,2,4-Oxadiazolyl Moieties : Yu et al. (2017) synthesized energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an oxadiazole ring compound, demonstrating moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

Therapeutic Potential :

- Oxadiazole and Furadiazole Derivatives : A review by Siwach and Verma (2020) highlighted the various biological activities of 1,3,4-oxadiazole derivatives, including antibacterial, antitumor, antiviral, and antioxidant activities (Siwach & Verma, 2020).

Nuclear Imaging :

- PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, useful for imaging neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Synthetic Chemistry :

- Synthesis of Multisubstituted Furans : Lu et al. (2014) discussed the palladium(II)-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans, demonstrating the versatility of furan compounds in synthetic chemistry (Lu et al., 2014).

Antiplasmodial Activities :

- Acyl Derivatives of 3-Aminofurazanes : Hermann et al. (2021) reported on derivatives that showed promising activity against different strains of Plasmodium falciparum, highlighting the potential of furazan derivatives in treating malaria (Hermann et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJARKTBOTRYKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)